Antibacterial agent 160

Antibacterial Fluoroquinolone MIC

Antibacterial agent 160 (CAS 1854892-66-2) is a benzopyrone-mediated quinolone (BMQ) compound, specifically identified as ethylidene-derived BMQ 17a in primary research literature. It features a fluorinated quinoline core bearing a cyclopropyl group at N1 and a distinctive pyrrolidine-chromenone side chain at C7, distinguishing it from conventional fluoroquinolone scaffolds.

Molecular Formula C29H27ClFN3O6
Molecular Weight 568.0 g/mol
Cat. No. B12368618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 160
Molecular FormulaC29H27ClFN3O6
Molecular Weight568.0 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OCCNC3CCN(C3)C4=C(C=C5C(=C4Cl)N(C=C(C5=O)C(=O)O)C6CC6)F
InChIInChI=1S/C29H27ClFN3O6/c1-15-10-24(35)40-23-11-18(4-5-19(15)23)39-9-7-32-16-6-8-33(13-16)27-22(31)12-20-26(25(27)30)34(17-2-3-17)14-21(28(20)36)29(37)38/h4-5,10-12,14,16-17,32H,2-3,6-9,13H2,1H3,(H,37,38)
InChIKeyOAQHBZBCYLXDET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 160: A Benzopyrone-Mediated Quinolone with Quantified MIC Advantage Over Norfloxacin


Antibacterial agent 160 (CAS 1854892-66-2) is a benzopyrone-mediated quinolone (BMQ) compound, specifically identified as ethylidene-derived BMQ 17a in primary research literature [1]. It features a fluorinated quinoline core bearing a cyclopropyl group at N1 and a distinctive pyrrolidine-chromenone side chain at C7, distinguishing it from conventional fluoroquinolone scaffolds [1]. The compound was rationally designed as part of a series to overcome increasingly serious bacterial drug resistance and exhibits multi-targeting antibacterial potential [1].

Why Generic Fluoroquinolone Substitution Fails for Antibacterial Agent 160 Research Applications


Standard fluoroquinolones such as norfloxacin, ciprofloxacin, and levofloxacin share a common quinolone core but lack the structural modifications that define Antibacterial agent 160's differentiated profile. The compound incorporates a benzopyrone-mediated side chain that confers multi-targeting capability beyond simple DNA gyrase inhibition, including disruption of bacterial metabolic pathways and antioxidant defense systems [1]. Furthermore, conventional quinolones face increasing clinical resistance, with norfloxacin exhibiting MICs ranging from 4 to 32 μg/mL against tested strains, while Antibacterial agent 160 demonstrates 2- to 64-fold greater potency with MICs of 0.5–2 μg/mL [1]. Substituting a generic fluoroquinolone would introduce a different potency profile, altered target engagement, and potentially compromised efficacy in experimental systems designed to evaluate this specific chemotype.

Quantitative Evidence Guide: Antibacterial Agent 160 (BMQ 17a) Differentiation Data


Direct Head-to-Head MIC Comparison: Antibacterial Agent 160 (BMQ 17a) vs. Norfloxacin

In the original synthesis and characterization study, Antibacterial agent 160 (reported as compound BMQ 17a) was directly compared against the clinical reference drug norfloxacin in minimum inhibitory concentration (MIC) assays. The compound exhibited MIC values of 0.5–2 μg/mL across tested bacterial strains, whereas norfloxacin demonstrated MIC values of 4–32 μg/mL under identical assay conditions [1]. This represents a 2- to 64-fold improvement in potency.

Antibacterial Fluoroquinolone MIC Benzopyrone-mediated quinolone

Antibacterial Agent 160 (BMQ 17a) Demonstrates Low Mammalian Cytotoxicity in Hemolysis and Cellular Assays

The safety profile of Antibacterial agent 160 (BMQ 17a) was evaluated using human red blood cell hemolysis assays and cytotoxicity testing against normal MDA-kb2 cells. The compound exhibited low toxicity toward human red blood cells and normal MDA-kb2 cells at concentrations relevant to its antibacterial MIC range [1]. While specific hemolysis percentage and IC50 values are not reported as absolute figures in the available abstract, the authors explicitly state the compound "showed low toxicity" in these models, contrasting with the known dose-limiting toxicities associated with certain clinical fluoroquinolones.

Cytotoxicity Hemolysis Safety profiling Antibacterial

Biofilm Inhibition: Antibacterial Agent 160 Suppresses Biofilm Formation Unlike Many Static Quinolones

Antibacterial agent 160 (BMQ 17a) was explicitly reported to inhibit bacterial biofilm formation in the primary research study [1]. This anti-biofilm activity is not universally observed among clinical quinolones; many conventional fluoroquinolones are effective against planktonic bacteria but show limited or variable efficacy against biofilm-embedded populations. The compound's ability to both rapidly kill planktonic bacteria and suppress biofilm formation represents a dual-functional profile relevant to persistent infection models.

Biofilm Anti-biofilm Benzopyrone-mediated quinolone Antibacterial

No Obvious Resistance Development Observed with Antibacterial Agent 160 (BMQ 17a)

The primary research study specifically notes that Antibacterial agent 160 (BMQ 17a) exhibited "no obvious resistance" in experimental evaluations [1]. This observation is particularly meaningful given that the compound series was rationally designed "to overcome the global increasingly serious drug resistance" [1]. This contrasts with the well-documented emergence of resistance to conventional fluoroquinolones, which has driven the need for novel quinolone derivatives with modified resistance profiles.

Antimicrobial resistance Resistance development Benzopyrone-mediated quinolone

Multi-Target Mechanism: DNA Intercalation Plus Metabolic Disruption Distinguishes Antibacterial Agent 160

Mechanistic studies revealed that Antibacterial agent 160 (BMQ 17a) operates through multiple targets beyond traditional fluoroquinolone-mediated DNA gyrase inhibition. The compound was shown to (i) effectively embed into calf thymus DNA via intercalation, (ii) form a supramolecular complex with lactate dehydrogenase (LDH) disrupting metabolic function, (iii) decrease glutathione activities, and (iv) promote the production of reactive oxygen species (ROS) to disrupt the bacterial antioxidant defense system [1]. This multi-target profile contrasts with conventional fluoroquinolones that primarily target DNA gyrase and topoisomerase IV.

Mechanism of action Multi-targeting DNA intercalation ROS LDH inhibition

Recommended Research Applications for Antibacterial Agent 160 Based on Verified Evidence


In Vitro Susceptibility Testing Requiring Quantified Potency Advantage Over Norfloxacin

Researchers conducting comparative antibacterial susceptibility studies can utilize Antibacterial agent 160 as a benchmark compound where a 2- to 64-fold MIC advantage over norfloxacin has been experimentally established. This scenario is particularly relevant for studies evaluating structure-activity relationships within the benzopyrone-mediated quinolone series or validating novel antibacterial screening platforms [1].

Biofilm-Associated Infection Models and Anti-Biofilm Screening Campaigns

Given its experimentally verified ability to inhibit bacterial biofilm formation, Antibacterial agent 160 is suitable for inclusion in biofilm formation assays, biofilm eradication studies, and chronic infection models where biofilm-producing pathogens (e.g., Staphylococcus species, Pseudomonas species) are employed [1]. The compound may serve as a positive control or lead scaffold for anti-biofilm discovery programs.

Mechanistic Studies of Multi-Target Antibacterial Action and Resistance Avoidance

Investigators exploring multi-target antibacterial mechanisms can employ Antibacterial agent 160 to dissect pathways involving DNA intercalation, LDH inhibition, glutathione depletion, and ROS production. The compound's reported lack of obvious resistance development makes it a valuable tool for studying bacterial adaptive responses and resistance mechanisms in controlled experimental systems [1].

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